4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
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Description
4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetthiol protease , which is believed to participate in intracellular degradation and turnover of proteins . Another related compound has been found to produce nitric oxide (NO) , a messenger molecule with diverse functions throughout the body .
Mode of Action
For instance, thiol protease has been implicated in tumor invasion and metastasis , while nitric oxide mediates tumoricidal and bactericidal actions in macrophages .
Biochemical Pathways
Based on the actions of similar compounds, it may affect pathways related to protein degradation and turnover, as well as pathways involving nitric oxide signaling .
Result of Action
Based on the actions of similar compounds, it may have effects such as mediating protein degradation and turnover, and producing tumoricidal and bactericidal actions .
Properties
IUPAC Name |
4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-19-9-6-17(20-13)24-15-7-10-21(11-8-15)25(22,23)16-4-2-14(12-18)3-5-16/h2-6,9,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEAJEYSFVGGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.